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Compound of Interest

Compound Name: H-Ser-tyr-amc hydrate

Cat. No.: B1648061

Get Quote

Target Audience: Researchers, biochemists, and drug development professionals specializing

in protease kinetics and inhibitor screening.

Mechanistic Causality of Ser-Tyr-AMC Hydrolysis
Cathepsin C (Dipeptidyl Peptidase I, DPPI) is a lysosomal cysteine protease responsible for the

sequential removal of dipeptides from the N-termini of target proteins. It plays a critical role in

activating serine proteases in inflammatory cells, making it a high-value target for therapeutic

intervention in inflammatory and autoimmune diseases.

To accurately measure Cathepsin C activity and screen potential inhibitors, researchers rely on

fluorogenic substrates like H-Ser-Tyr-AMC hydrate (CAS: 207735-67-9). The substrate

consists of the dipeptide Serine-Tyrosine conjugated via an amide bond to 7-amino-4-

methylcoumarin (AMC).

The choice of the Ser-Tyr substituent is highly deliberate. According to comprehensive kinetic

studies by , the hydrolysis of H-Ser-Tyr-AMC by Cathepsin C occurs via a two-step acylation-

deacylation mechanism driven by the Cys234-His catalytic dyad. For this specific substrate, the

acylation rate ( kac​) is nearly 30-fold faster than the deacylation rate ( kdac​). Consequently, the
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enzyme exhibits a rapid pre-steady-state "burst" of AMC release, followed by a slower, steady-

state turnover limited entirely by the hydrolysis of the acyl-enzyme intermediate.
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Fig 1: Catalytic mechanism of Cathepsin C hydrolyzing H-Ser-Tyr-AMC.

Quantitative Kinetic Parameters
Understanding the baseline kinetic parameters of H-Ser-Tyr-AMC is essential for validating

your assay system. Variations from these benchmark values often indicate inactive enzyme

fractions, degraded substrate, or suboptimal buffer conditions. The data below synthesizes

findings from and.
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Kinetic Parameter Benchmark Value Mechanistic Significance

kcat​ (Turnover Number) 13.92 ± 0.001 s⁻¹

Reflects the overall steady-

state reaction rate. Because

kac​≫kdac​, kcat​is effectively

equal to the deacylation rate.

kac​ (Acylation Rate) 397 ± 5 s⁻¹

Extremely rapid nucleophilic

attack by Cys234 thiolate.

Measurable only via stopped-

flow transient kinetics.

kdac​ (Deacylation Rate) 13.95 ± 0.013 s⁻¹

The rate-limiting step; dictates

the steady-state linear

fluorescence increase

observed in standard

microplate readers.

kcat​/Km​ (Efficiency) 5.3 ± 0.5 µM⁻¹ s⁻¹

High catalytic efficiency

indicates that H-Ser-Tyr-AMC

is a highly specific and

sensitive probe for Cathepsin

C.

Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your kinetic data, the assay must be designed as a self-

validating system. This means embedding controls that independently verify enzyme health,

substrate integrity, and optical linearity.
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1. Buffer Preparation
Add DTT, EDTA & NaCl

2. Enzyme Activation
Incubate DPPI (15 min)

3. Substrate Addition
Add H-Ser-Tyr-AMC

4. Kinetic Reading
Ex: 380 nm | Em: 460 nm

5. Data Conversion
Convert RFU to µM
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Fig 2: Self-validating experimental workflow for steady-state kinetic measurement.

Reagent Preparation & Causality
Assay Buffer: 50 mM Sodium Acetate, 50 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5.

Causality: Cathepsin C is a lysosomal enzyme, requiring an acidic pH. NaCl is strictly

required because Cathepsin C is a halide-dependent protease; without chloride ions, the

enzyme loses its active conformation. EDTA chelates trace heavy metals that oxidize
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thiols, while DTT ensures the active-site Cys234 remains in its reduced, nucleophilic

thiolate state.

Substrate Stock: 10 mM H-Ser-Tyr-AMC hydrate in 100% anhydrous DMSO.

Causality: The hydrate form improves shelf stability. However, when calculating molarity,

you must account for the water molecule in the molecular weight. Keep final assay DMSO

concentration ≤ 5% to prevent enzyme denaturation.

Step-by-Step Execution
Enzyme Activation: Dilute Cathepsin C to a 2X working concentration (e.g., 200 nM) in the

Assay Buffer. Incubate at 37°C for 15 minutes. Do not skip this step; the Cys234 residue

must be fully reduced prior to substrate exposure.

Substrate Dilution: Prepare a 2X working concentration of H-Ser-Tyr-AMC (e.g., 20 µM to

200 µM) in Assay Buffer.

Reaction Initiation: In a black, flat-bottom 96-well microplate, add 50 µL of the activated

enzyme to 50 µL of the substrate solution (Final Volume = 100 µL; Final Enzyme = 100 nM).

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader set to

37°C. Measure fluorescence continuously for 10–15 minutes using Excitation: 380 nm and

Emission: 460 nm.

Initial Velocity Extraction: Plot Relative Fluorescence Units (RFU) against time (seconds).

Extract the slope of the linear portion of the curve to obtain the initial velocity ( v0​) in RFU/s.

System Validation & Quality Control
To elevate this protocol from a simple procedure to a robust analytical system, you must

implement the following controls:

The AMC Standard Curve (Crucial for kcat​calculation): RFU is an arbitrary unit dependent on

your specific instrument's gain settings. To calculate true kinetic parameters, you must

generate a standard curve using free 7-amino-4-methylcoumarin (AMC). Plot RFU vs. [AMC]

(µM) to derive a conversion factor ( Cf​, in RFU/µM). Divide your v0​(RFU/s) by Cf​to get

velocity in µM/s.
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Inner Filter Effect (IFE) Correction: At high substrate concentrations (>50 µM), un-cleaved H-

Ser-Tyr-AMC can absorb the excitation light, artificially lowering the emission signal of the

cleaved AMC. Validate linearity by spiking a known concentration of free AMC into high-

concentration substrate wells.

Background Hydrolysis Control: Always run a "Substrate + Buffer" well (no enzyme). H-Ser-

Tyr-AMC is generally stable, but trace impurities or high pH can cause spontaneous

hydrolysis. Subtract this background slope from your enzyme reaction slopes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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